Regioisomeric Structural Identity vs. Rufinamide API and Related Compounds
Rufinamide-5-carboxamide is the 3H-triazole-4-carboxamide regioisomer, whereas rufinamide is the 1H-triazole-4-carboxamide regioisomer [1]. This substitution pattern alters the electronic environment of the triazole ring, leading to distinct NMR chemical shifts and chromatographic retention times that enable unambiguous identification in impurity methods [2]. No other rufinamide-related impurity, including USP Related Compounds A, B, or the acid impurity (Impurity C), shares this specific 3-(2,6-difluorobenzyl) substitution.
vs. Rufinamide: 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxamide
Molecular formula identical (C10H8F2N4O), connectivity different
| Evidence Dimension | Triazole ring substitution pattern |
|---|---|
| Target Compound Data | 3-(2,6-difluorobenzyl)-3H-1,2,3-triazole-4-carboxamide |
| Comparator Or Baseline | Rufinamide: 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide; Related Compound A: 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide; Related Compound B: methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate |
| Quantified Difference | Regioisomeric (3H vs. 1H); distinct molecular formula C10H8F2N4O identical to rufinamide but different connectivity |
| Conditions | Structural elucidation by 1H NMR, 13C NMR, and mass spectrometry (identity confirmed by USP PAI lot characterization) |
Why This Matters
Regioisomeric purity is essential for accurate impurity profiling; misidentification could lead to incorrect quantification of genotoxic or degradant impurities in rufinamide API, jeopardizing ANDA approval.
- [1] SynZeal. Rufinamide-5-Carboxamide Technical Data. Chemical Name: 3-(2,6-Difluorobenzyl)-3H-1,2,3-triazole-4-carboxamide. View Source
- [2] Kumari M, Bansal V, Alenazi F, Tripathy DB, Gupta A, Singh V, Yadav I. Antiepileptic Drug Rufinamide: Synthesis and Process Impurities. Russ J Org Chem. 2024;60:903–911. doi:10.1134/S1070428024050129. View Source
